2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound, which includes a triazole ring fused with a pyrimidine ring, makes it a promising candidate for various biological activities.
Mechanism of Action
Target of Action
The compound, also known as Oprea1_350180, is a heterocyclic compound that is part of the 1,2,4-triazolo[1,5-a]pyrimidine class . This class of compounds is known to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction .
Mode of Action
The compound interacts with its targets through hydrogen bonding between the nitrogen atom in the pyridine ring and Met332 . This interaction is believed to be responsible for the improved activity of the compound . The [1,2,3]triazolo[4,5-d]pyrimidine scaffold of the compound can be used as a template for designing new inhibitors .
Biochemical Pathways
The compound affects various biochemical pathways due to its interaction with multiple targets. For instance, as a JAK1 and JAK2 inhibitor, it can affect the JAK-STAT signaling pathway, which plays a crucial role in immune response, cell growth, and apoptosis . As a PHD-1 inhibitor, it can influence the hypoxia-inducible factor (HIF) pathway, which is involved in cellular response to low oxygen conditions .
Result of Action
The result of the compound’s action at the molecular and cellular level depends on its specific targets. For instance, as a JAK1 and JAK2 inhibitor, it can inhibit the activation of STAT proteins, thereby modulating gene expression and affecting cellular processes such as proliferation, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through a multi-step process involving the condensation of enaminonitriles with benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, making it suitable for large-scale production. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
For industrial production, the microwave-mediated synthesis method is advantageous due to its efficiency and scalability. The process can be optimized to achieve high yields and purity, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a therapeutic agent due to its ability to act as an inhibitor for various enzymes and receptors.
Biological Research: It is used in studies related to its anticancer, antimicrobial, and anti-inflammatory properties.
Pharmaceutical Industry: The compound is explored for its potential use in drug development for treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Science: It has applications in the development of new materials with specific photophysical properties.
Comparison with Similar Compounds
2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other similar compounds in terms of structure and biological activity:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyridine core and exhibit various biological activities, including enzyme inhibition and receptor binding.
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds have a different ring fusion but also show significant pharmacological activities such as anticancer and antimicrobial properties.
Pyrazolo[3,4-d]pyrimidines: These compounds are structurally related and are known for their cytotoxic activities against cancer cell lines.
The uniqueness of this compound lies in its specific combination of functional groups and its broad spectrum of biological activities, making it a versatile compound for various research applications.
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-11-16(18(21)27)17(15-6-4-5-7-22-15)26-20(23-11)24-19(25-26)12-8-13(28-2)10-14(9-12)29-3/h4-10,17H,1-3H3,(H2,21,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKMQLPXIQGGPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC(=C3)OC)OC)N1)C4=CC=CC=N4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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